

Symbiota® Fermented Soybean Extract: A Technical Whitepaper

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Compound of Interest

Compound Name: MS7972

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Abstract

Symbiota® is a proprietary fermented soybean extract produced through a controlled anaerobic fermentation process of non-GMO soybeans. This process utilizes a symbiotic culture of specific probiotic bacteria and yeast, resulting in a unique composition of bioactive metabolites. This technical guide provides an in-depth overview of the origin, composition, and key experimental data related to Symbiota®. It includes detailed summaries of its chemical composition, experimental protocols for safety and bioactivity assessment, and diagrams of implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Origin and Manufacturing Process

Symbiota® is derived from non-genetically modified soybeans subjected to a proprietary anaerobic fermentation process. The fermentation is carried out by a consortium of microorganisms, including:

- *Lactobacillus paracasei*
- *Lactobacillus delbrueckii* subsp. *bulgaricus*

- Bifidobacterium longum
- Saccharomyces cerevisiae[1]

Following fermentation, the microorganisms are heat-inactivated and removed through filtration, resulting in a cell-free extract. This final product is a complex mixture containing water, organic acids (such as lactic and acetic acid), proteins, lipids, carbohydrates, amino acids, minerals, and a significant concentration of isoflavones and other microbial metabolites.[1] The manufacturing process is conducted in a cGMP-certified facility, ensuring high quality and consistency.[1]

Chemical Composition

The composition of Symbiota® is characterized by a rich profile of macronutrients, micronutrients, and bioactive compounds. The fermentation process significantly influences the final chemical profile, including the conversion of isoflavone glycosides to their more bioavailable aglycone forms.[2]

Table 1: General Composition of Symbiota®

Component	Value	Unit
Moisture	85.0 ± 5.0	%
Crude Protein	1.5 ± 0.5	%
Crude Fat	< 0.1	%
Ash	0.5 ± 0.2	%
Carbohydrate	13.0 ± 5.0	%
pH	4.0 ± 0.2	-
Specific Gravity	1.136	g/mL

Data sourced from a safety assessment study of Symbiota®.[1]

Table 2: Isoflavone Content of Symbiota®

Isoflavone	Concentration (mg/100g)
Daidzein	10.5 ± 3.0
Genistein	5.0 ± 1.5
Glycitein	2.5 ± 0.8
Total Isoflavones	18.0 ± 5.3

Data sourced from a safety assessment study of Symbiota®.[\[1\]](#)

Experimental Protocols

This section details the methodologies for key experiments conducted to assess the safety and bioactivity of fermented soybean extracts.

High-Performance Liquid Chromatography (HPLC) for Isoflavone Analysis

This protocol provides a general framework for the quantification of isoflavones in fermented soybean extracts, based on established methods.

- Sample Preparation:
 - A known weight of the fermented soybean extract is mixed with an extraction solvent, typically 80% methanol or acetonitrile with a small percentage of acid (e.g., 0.1% acetic acid) to improve extraction efficiency.[\[3\]](#)
 - The mixture is subjected to ultrasonic extraction or vigorous shaking for a defined period (e.g., 1-2 hours) to ensure complete extraction of isoflavones.[\[3\]](#)[\[4\]](#)
 - The mixture is then centrifuged to pellet solid debris, and the supernatant is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[\[3\]](#)
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is typically used with two solvents:
 - Solvent A: Water with 0.1% acetic acid or formic acid.
 - Solvent B: Acetonitrile or methanol with 0.1% acetic acid or formic acid.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the different isoflavones. For example, starting at 10-20% B and increasing to 50-60% B over 30-40 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 260 nm.[\[3\]](#)
- Quantification: Isoflavone concentrations are determined by comparing the peak areas of the samples to those of known concentrations of daidzein, genistein, and glycitein standards.[\[4\]](#)

In Vitro Antioxidant Activity Assays

These assays are commonly used to evaluate the free radical scavenging capacity of fermented soybean extracts.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - A stock solution of DPPH in methanol is prepared.
 - Different concentrations of the fermented soybean extract are added to the DPPH solution.
 - The mixture is incubated in the dark at room temperature for 30 minutes.
 - The absorbance of the solution is measured at 517 nm using a spectrophotometer.
 - The percentage of DPPH radical scavenging activity is calculated using the formula:
(Absorbance of control - Absorbance of sample) / Absorbance of control * 100.[\[5\]](#)
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

- The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
- The ABTS•+ solution is diluted with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
- Different concentrations of the fermented soybean extract are added to the ABTS•+ solution.
- After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
- The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

In Vitro Immunomodulation Assay (Macrophage Model)

This protocol outlines a general method to assess the immunomodulatory effects of fermented soybean extract on macrophage cells.

- Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cell Treatment: Macrophages are seeded in multi-well plates and treated with various concentrations of the fermented soybean extract for a specific duration (e.g., 24 hours).
- Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an immune response.
- Nitric Oxide (NO) Production Assay (Griess Assay):
 - The cell culture supernatant is collected.
 - Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.
 - The absorbance is measured at 540 nm to quantify the amount of nitrite, a stable product of NO. A decrease in NO production in the presence of the extract suggests an anti-inflammatory effect.[6]

- Cytokine Analysis (ELISA):
 - The levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

Rodent Safety and Toxicity Studies

The safety of Symbiota® has been evaluated through a series of rodent studies.

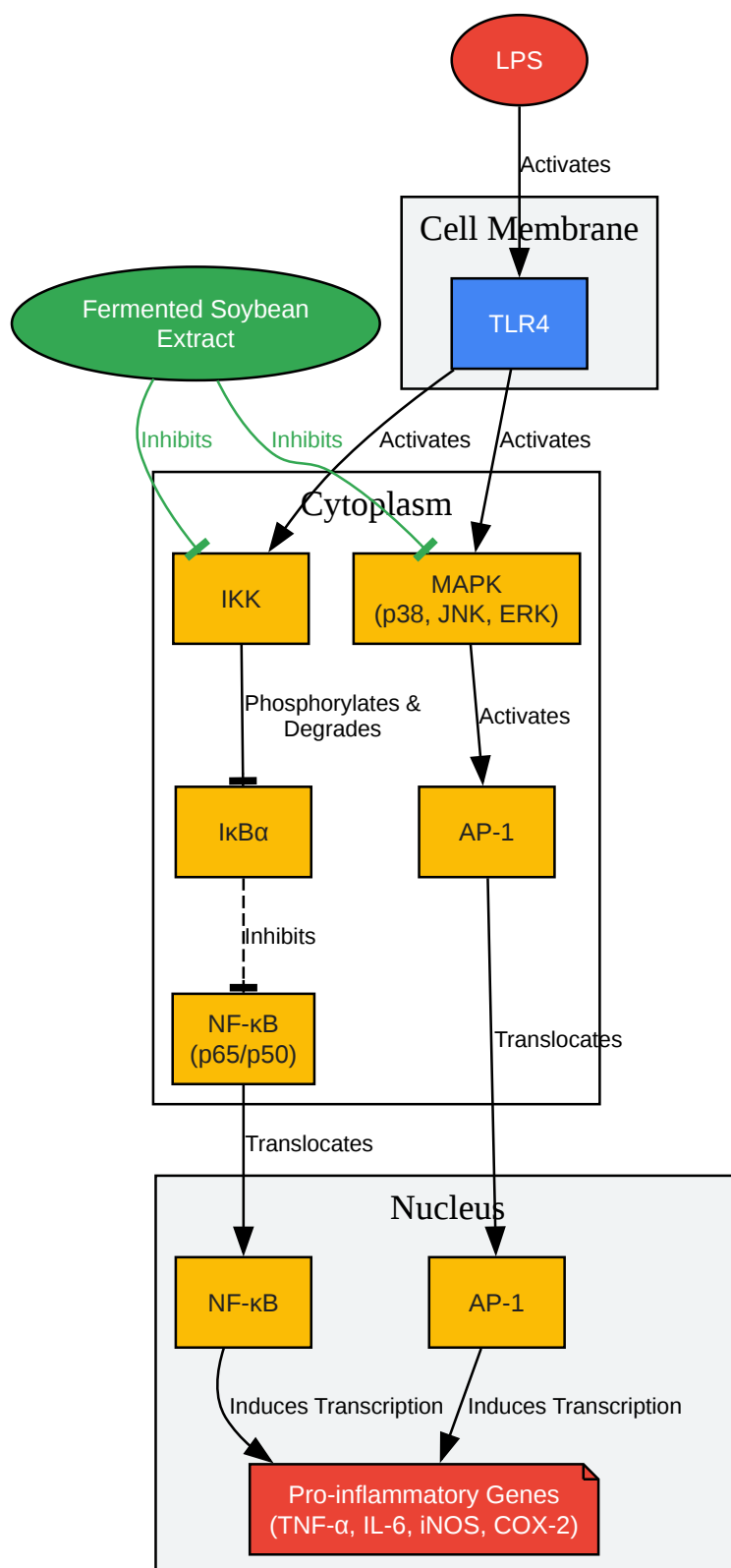
- Acute Oral Toxicity Study:
 - Rats are administered a single high dose of Symbiota® via oral gavage.
 - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
 - A gross necropsy is performed at the end of the study.
- Repeated Dose 28-Day and 90-Day Oral Toxicity Studies:
 - Rats are administered daily doses of Symbiota® at multiple dose levels (e.g., 1.5, 5, and 15 mL/kg/day) for 28 or 90 consecutive days.[8]
 - Parameters monitored include clinical observations, body weight, food consumption, ophthalmological examinations, hematology, clinical chemistry, and urinalysis.[8]
 - At the end of the study, a full necropsy is performed, and organ weights are recorded. Histopathological examination of various tissues is conducted.[8]

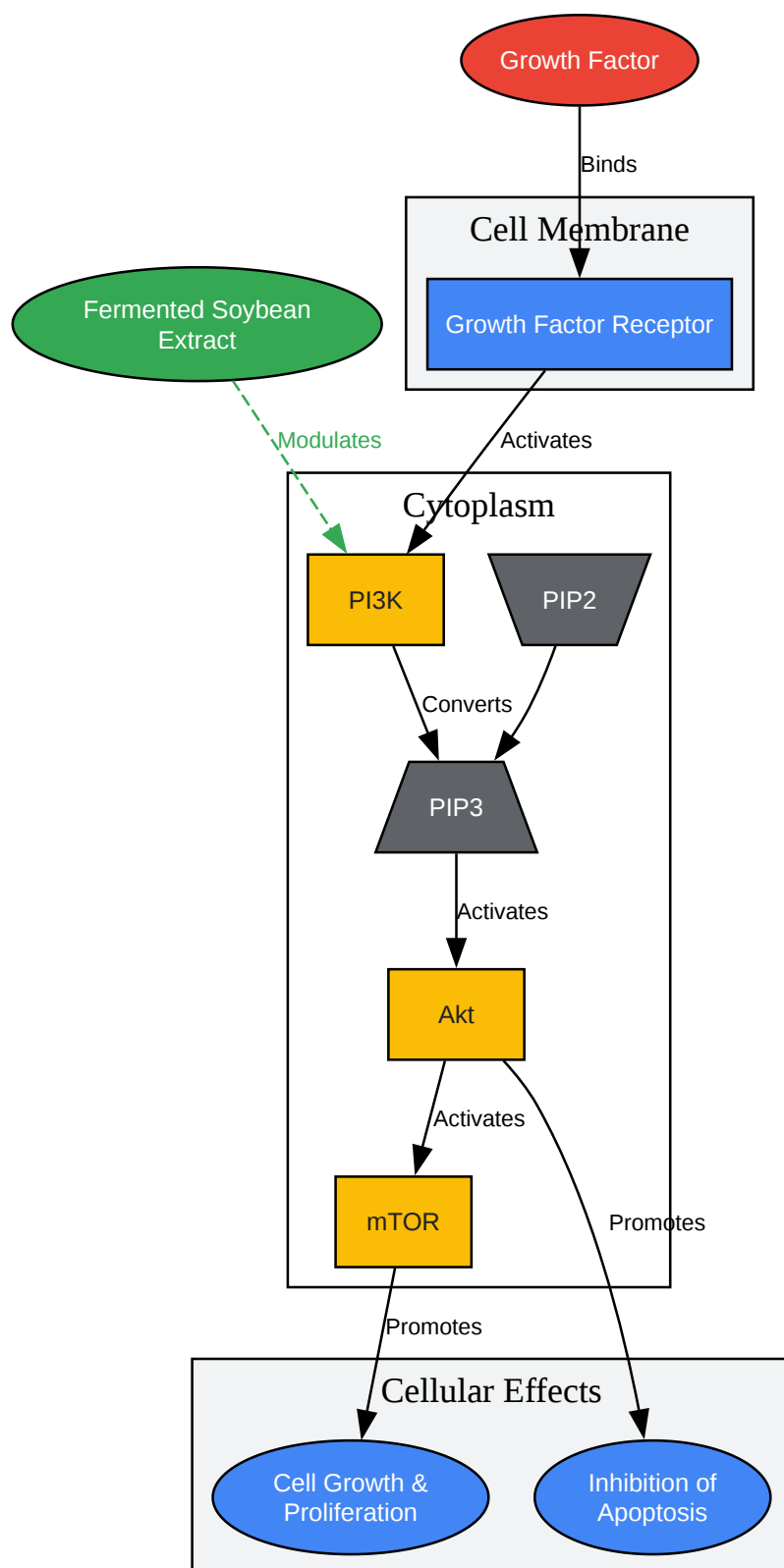
Signaling Pathways and Mechanisms of Action

Research on fermented soybean extracts suggests their bioactive components can modulate various cellular signaling pathways, contributing to their potential health benefits.

Anti-inflammatory Signaling

Fermented soybean extracts have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF- κ B and MAPK.





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